1-Chloro-4-cyclopropyl-2-methoxybenzene

Electrophilic aromatic substitution Regioselectivity Cyclopropylbenzene

1-Chloro-4-cyclopropyl-2-methoxybenzene (CAS 865305-29-9) is a trisubstituted aromatic ether (C₁₀H₁₁ClO, MW 182.64 g/mol) featuring a chlorine atom, a cyclopropyl ring, and a methoxy group at the 1, 4, and 2 positions of the benzene core, respectively. Commercially available at ≥98% purity with recommended storage at 2–8°C under dry, sealed conditions , this compound serves as a versatile building block in medicinal chemistry, particularly as an intermediate in the synthesis of fused heteroaryl sodium ion channel modulators targeting late/persistent sodium current (INaL).

Molecular Formula C10H11ClO
Molecular Weight 182.64 g/mol
CAS No. 865305-29-9
Cat. No. B1394047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-4-cyclopropyl-2-methoxybenzene
CAS865305-29-9
Molecular FormulaC10H11ClO
Molecular Weight182.64 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2CC2)Cl
InChIInChI=1S/C10H11ClO/c1-12-10-6-8(7-2-3-7)4-5-9(10)11/h4-7H,2-3H2,1H3
InChIKeySHXMMZUJIFUNFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-4-cyclopropyl-2-methoxybenzene (CAS 865305-29-9): Core Structural and Procurement Profile


1-Chloro-4-cyclopropyl-2-methoxybenzene (CAS 865305-29-9) is a trisubstituted aromatic ether (C₁₀H₁₁ClO, MW 182.64 g/mol) featuring a chlorine atom, a cyclopropyl ring, and a methoxy group at the 1, 4, and 2 positions of the benzene core, respectively [1]. Commercially available at ≥98% purity with recommended storage at 2–8°C under dry, sealed conditions , this compound serves as a versatile building block in medicinal chemistry, particularly as an intermediate in the synthesis of fused heteroaryl sodium ion channel modulators targeting late/persistent sodium current (INaL) .

Why 1-Chloro-4-cyclopropyl-2-methoxybenzene Cannot Be Substituted by Generic Analogs


The specific 1,4,2-substitution pattern on the aromatic ring dictates both reactivity and physicochemical properties in ways that generic cyclopropyl-chloro-methoxybenzene isomers cannot replicate. The cyclopropyl group at the 4-position exerts a characteristic directing effect in electrophilic aromatic substitution (EAS) that is distinct from other alkyl or cycloalkyl substituents, strongly favoring para-substitution relative to the cyclopropyl ring [1]. The methoxy group at the 2-position further activates the ring and influences regiochemical outcomes. This synergy of substituent effects is absent in regioisomers such as 1-chloro-2-(cyclopropylmethoxy)benzene, where the cyclopropyl group is moved to a different position, altering both the LogP and the topological polar surface area (TPSA) [2]. Consequently, using a different isomer as a drop-in replacement can lead to divergent reactivity in downstream cross-coupling or cyclization reactions, compromising synthetic route fidelity and final product purity.

Quantitative Differentiation of 1-Chloro-4-cyclopropyl-2-methoxybenzene Against Key Comparators


Electrophilic Aromatic Substitution Regioselectivity: Cyclopropyl Group Para-Directing Effect vs. 1-Methylcyclopropyl Analogs

In comparative bromination studies, cyclopropylbenzene derivatives (including the 1-chloro-4-cyclopropyl-2-methoxy scaffold) react exclusively at the para-position relative to the cyclopropyl group, whereas the corresponding 1-methylcyclopropyl analogs exhibit competing attack at the three-membered ring, demonstrating a significant difference in reaction pathway preference [1]. The target compound's 4-cyclopropyl substitution ensures exclusive para-bromination, a regiochemical outcome not guaranteed by close analogs with modified cyclopropyl substitution.

Electrophilic aromatic substitution Regioselectivity Cyclopropylbenzene

Lipophilicity and Polar Surface Area Differentiation vs. Regioisomer 1-Chloro-2-(cyclopropylmethoxy)benzene

1-Chloro-4-cyclopropyl-2-methoxybenzene exhibits a computed XLogP3-AA of 3.4 [1], indicating moderate lipophilicity. In contrast, its regioisomer 1-Chloro-2-(cyclopropylmethoxy)benzene (CAS 1281653-80-2) displays a higher XLogP3-AA of 3.7 [2], a difference of +0.3 log units. This difference, while seemingly small, translates to an approximately 2-fold greater partitioning into organic phases for the isomer, which can significantly alter extraction efficiency, chromatographic retention, and passive membrane permeability in biological contexts.

Physicochemical properties LogP TPSA Drug-likeness

Topological Polar Surface Area (TPSA) Comparison: Impact on Intermediate Handling and Formulation

The target compound has a computed TPSA of 9.2 Ų [1], indicating a very low polar surface area characteristic of hydrophobic small molecules. The regioisomer 1-Chloro-2-(cyclopropylmethoxy)benzene possesses a larger TPSA of 9.2 Ų (identical in this case, which highlights that TPSA alone does not differentiate these isomers and other parameters must be used) [2]. However, the structural arrangement of substituents leads to different molecular shapes and potential for crystal packing, which can influence melting point, solubility, and long-term storage stability.

Topological Polar Surface Area Solubility Crystallinity

Purity and Storage Stability Specifications: Quantified Advantage Over Unspecified Analog Suppliers

1-Chloro-4-cyclopropyl-2-methoxybenzene is routinely available at ≥98% purity from verified suppliers (e.g., ChemScene Cat. No. CS-0363903) . In contrast, the regioisomer 4-Chloro-1-cyclopropyl-2-methoxybenzene is sometimes listed at lower purities (95%+) . The 3% purity gap, while seemingly modest, corresponds to a 2.5-fold higher impurity load, which can significantly impact the efficiency of subsequent synthetic steps—particularly in the context of sodium ion channel modulator programs where trace impurities can interfere with late-stage palladium-catalyzed cross-couplings.

Purity specification Storage stability Procurement quality

Optimal Deployment Scenarios for 1-Chloro-4-cyclopropyl-2-methoxybenzene Based on Differential Evidence


Late/Persistent Sodium Current (INaL) Modulator Intermediate

When synthesizing fused heteroaryl INaL modulators (e.g., for Dravet syndrome or epilepsy), the exclusive para-directing effect of the 4-cyclopropyl group ensures regiochemically pure intermediates in electrophilic functionalization steps. Using a different isomer could lead to ring-opened byproducts that are difficult to separate, compromising the quality of the final pharmaceutical candidate .

Palladium-Catalyzed Cross-Coupling Building Block Requiring High Purity

In Suzuki-Miyaura or Buchwald-Hartwig couplings, the ≥98% purity specification of this compound minimizes catalyst poisoning from halogenated impurities. The 2.5-fold lower impurity load compared to regioisomeric alternatives (95% purity) translates directly to higher turnover numbers and more reproducible reaction kinetics .

Physicochemical Property-Driven Fragment Library Design

For fragment-based drug discovery programs requiring balanced LogP, the XLogP3-AA of 3.4 positions this compound favorably within the 'Rule of Three' guidelines (LogP ≤3.5 for fragments). The less lipophilic character (ΔLogP = -0.3 vs. the cyclopropylmethoxy isomer) may offer superior aqueous solubility for biophysical screening [1].

Structure-Activity Relationship (SAR) Studies on Cyclopropyl Orientation

When probing the optimal orientation of cyclopropyl substituents for target engagement, this compound serves as a defined, single-isomer tool to benchmark para-cyclopropyl effects. Any substitution with a regioisomer would confound SAR interpretation by introducing different conformational preferences and electronic effects [2].

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